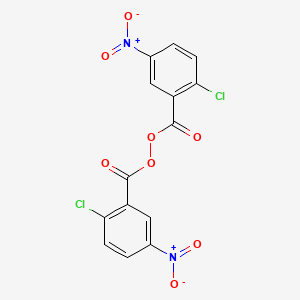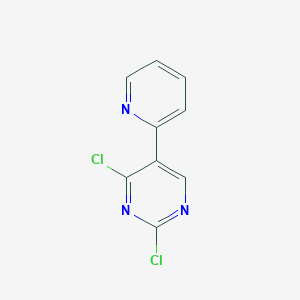
3-(5-Chloropyrimidin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloropyrimidin-2-yl)propanoic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyrimidin-2-yl)propanoic acid typically involves the reaction of 5-chloropyrimidine with a suitable propanoic acid derivative. One common method is the alkylation of 5-chloropyrimidine with a propanoic acid ester in the presence of a base, followed by hydrolysis to yield the desired acid. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloropyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield this compound, while reduction with lithium aluminum hydride can produce 3-(5-chloropyrimidin-2-yl)propanol.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloropyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-Chloropyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of a key enzyme involved in DNA replication, thereby affecting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Methoxypyrimidin-2-yl)propanoic acid
- 3-(5-Bromopyrimidin-2-yl)propanoic acid
- 3-(5-Fluoropyrimidin-2-yl)propanoic acid
Uniqueness
3-(5-Chloropyrimidin-2-yl)propanoic acid is unique due to the presence of the chlorine atom at the 5-position of the pyrimidine ring. This substitution can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its analogs. For instance, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C7H7ClN2O2 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
3-(5-chloropyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) |
InChI-Schlüssel |
OSHZVRJNRNUUQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)
![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)









![Ethyl imidazo[1,2-B]pyridazine-8-carboxylate](/img/structure/B13667400.png)
